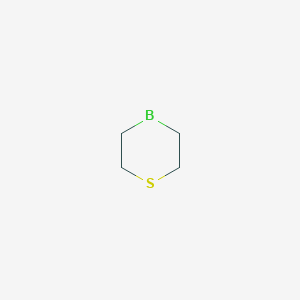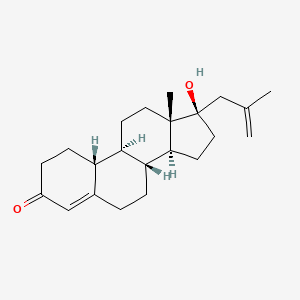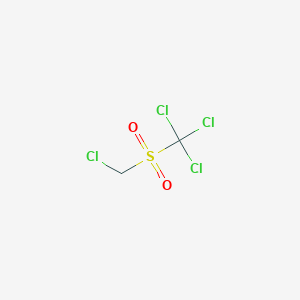
Trichloro(chloromethanesulfonyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro(chloromethanesulfonyl)methane is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of three chlorine atoms and a chloromethanesulfonyl group attached to a central methane molecule. This compound is known for its reactivity and is used in various chemical processes and applications.
準備方法
Synthetic Routes and Reaction Conditions
Trichloro(chloromethanesulfonyl)methane can be synthesized through the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction typically involves the following steps:
Chlorination with Thionyl Chloride: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
Chlorination with Phosgene: [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes using similar reagents and conditions as described above. The reactions are typically carried out in controlled environments to ensure safety and efficiency.
化学反応の分析
Types of Reactions
Trichloro(chloromethanesulfonyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like ammonia (NH_3) and amines are commonly used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Trichloro(chloromethanesulfonyl)methane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of trichloro(chloromethanesulfonyl)methane involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various products. The sulfonyl group is highly reactive and can participate in multiple chemical transformations, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride: An organosulfur compound with the formula CH_3SO_2Cl, used in similar applications.
Trichloromethane (Chloroform): An organic compound with the formula CHCl_3, used as a solvent and in chemical synthesis.
Uniqueness
Trichloro(chloromethanesulfonyl)methane is unique due to the presence of both trichloro and sulfonyl groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it valuable in various synthetic applications.
特性
CAS番号 |
5324-74-3 |
|---|---|
分子式 |
C2H2Cl4O2S |
分子量 |
231.9 g/mol |
IUPAC名 |
trichloro(chloromethylsulfonyl)methane |
InChI |
InChI=1S/C2H2Cl4O2S/c3-1-9(7,8)2(4,5)6/h1H2 |
InChIキー |
WATNRNMXVATJLV-UHFFFAOYSA-N |
正規SMILES |
C(S(=O)(=O)C(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
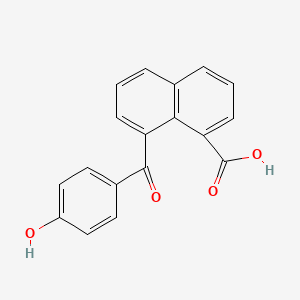
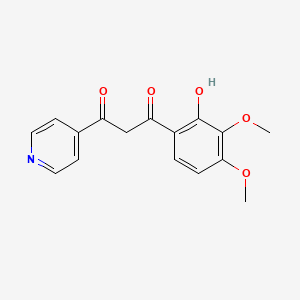
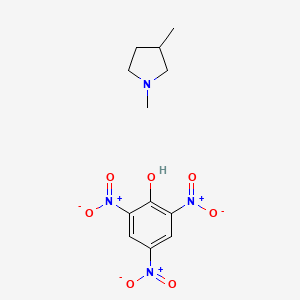
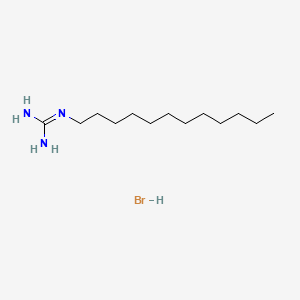
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)




